Propyl (2R)-2-chloropropanoate

Description

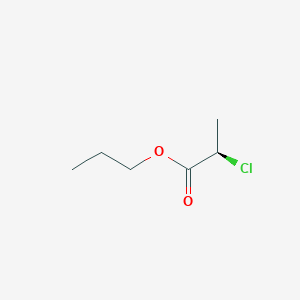

Propyl (2R)-2-chloropropanoate is a chiral ester derivative of 2-chloropropanoic acid, characterized by the (2R) stereochemistry at the α-carbon adjacent to the chlorine substituent. Its molecular formula is C₆H₁₁ClO₂, with an average molecular mass of 150.602 g/mol and a monoisotopic mass of 150.044757 g/mol . The compound is structurally defined by a propyl ester group and a chlorine atom at the second carbon of the propanoic acid backbone. This configuration confers distinct physical, chemical, and biological properties, making it valuable in pharmaceutical synthesis, particularly in enantioselective reactions .

Properties

CAS No. |

79398-17-7 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

propyl (2R)-2-chloropropanoate |

InChI |

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

XVDQGLUGZORASO-RXMQYKEDSA-N |

Isomeric SMILES |

CCCOC(=O)[C@@H](C)Cl |

Canonical SMILES |

CCCOC(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (2R)-2-chloropropanoate can be synthesized through the esterification of (2R)-2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of propyl (2R)-2-chloropropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity propyl (2R)-2-chloropropanoate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl (2R)-2-chloropropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.

Hydrolysis: In the presence of water and an acid or base catalyst, propyl (2R)-2-chloropropanoate can hydrolyze to yield (2R)-2-chloropropanoic acid and propanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as propyl (2R)-2-hydroxypropanoate or propyl (2R)-2-aminopropanoate can be formed.

Hydrolysis: The major products are (2R)-2-chloropropanoic acid and propanol.

Reduction: The primary product is (2R)-2-chloropropanol.

Scientific Research Applications

Propyl (2R)-2-chloropropanoate has several applications in scientific research, including:

Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicinal Chemistry: It is explored for its potential as a building block in the development of new therapeutic agents.

Industrial Applications: Propyl (2R)-2-chloropropanoate is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl (2R)-2-chloropropanoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon and form a new bond. The ester group can also undergo hydrolysis or reduction, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Racemic Propyl 2-Chloropropanoate

- Structure : Lacks defined stereochemistry at the α-carbon (0 stereocenters) .

- This distinction is critical in drug synthesis, where enantiopurity impacts biological efficacy (e.g., in atazanavir intermediates) .

Methyl (2R)-2-Chloropropanoate

- Molecular Formula : C₄H₇ClO₂.

- Comparison : Shorter alkyl chain (methyl vs. propyl) reduces lipophilicity, lowering boiling point and altering solubility in polar solvents. The (2R) configuration retains similar reactivity in nucleophilic acyl substitutions but may differ in metabolic stability .

Baccatin III 13-Ester Derivatives

- Examples: Propyl, sec-butyl, and pentyl analogs of taxol-related compounds (e.g., baccatin III ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid) .

- Key Differences: Ester Chain Length: Longer chains (e.g., pentyl) enhance hydrophobic interactions in drug-receptor binding. Stereochemistry: The (2R,3S) configuration in baccatin analogs is crucial for tubulin polymerization inhibition, a mechanism absent in Propyl (2R)-2-chloropropanoate .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Propyl (2R)-2-chloropropanoate | C₆H₁₁ClO₂ | 150.60 | Not reported | Moderate (ethanol, acetone) |

| Methyl 2-chloropropanoate | C₄H₇ClO₂ | 122.55 | ~120–130 | High (methanol, water) |

| Pentyl 2-chloropropanoate | C₈H₁₅ClO₂ | 178.66 | ~180–190 | Low (hexane, chloroform) |

Notes:

- Propyl (2R)-2-chloropropanoate’s intermediate chain length balances solubility and lipophilicity, making it suitable for reactions requiring moderate polarity .

- Methyl esters are more reactive in hydrolysis due to reduced steric hindrance .

Hydrolysis and Nucleophilic Substitution

- The chlorine atom at C2 activates the carbonyl group, accelerating hydrolysis under acidic or basic conditions. Propyl (2R)-2-chloropropanoate reacts faster than non-chlorinated esters (e.g., propyl propanoate) but slower than trifluoromethyl analogs due to lower electron withdrawal .

- Enzymatic Resolution : Used in synthesizing (1S,2R)-chlorohydrin intermediates for antiviral agents like atazanavir, leveraging the (2R) configuration’s compatibility with enzymatic systems .

Pharmaceutical Relevance

- Atazanavir Synthesis : The (2R)-enantiomer is preferred over the (2S) form due to stereochemical alignment with target protease enzymes .

- Agrochemicals: Compared to propynyl esters (e.g., prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate), Propyl (2R)-2-chloropropanoate lacks aromatic substituents, reducing pesticidal activity but improving biodegradability .

Stereochemical Impact on Bioactivity

- (2R) vs. (2S) Enantiomers: The (2R) configuration in Propyl (2R)-2-chloropropanoate enhances binding affinity in chiral environments, such as enzyme active sites. In contrast, the (2S) form may exhibit off-target effects or reduced efficacy, as seen in racemic mixtures of chloropropanoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.